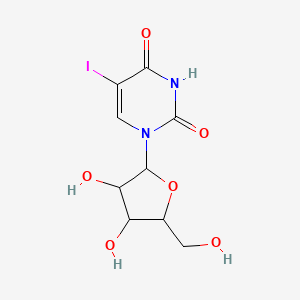

5-Iodouridine

Description

BenchChem offers high-quality 5-Iodouridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodouridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSLVDIXBGWPIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90907478 | |

| Record name | 4-Hydroxy-5-iodo-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-99-3, 3052-06-0 | |

| Record name | 5-Iodouridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC82221 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-5-iodo-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Role of 5-Iodouridine in X-ray Crystallography Phasing

Executive Summary

In the structural biology of nucleic acids, the "phase problem" remains a critical bottleneck.[1] While molecular replacement is standard for proteins, RNA and DNA structures often lack suitable homologues, necessitating de novo phasing methods. 5-Iodouridine (5-IU) has emerged as a superior heavy-atom derivative for this purpose, particularly for in-house data collection.

Unlike 5-Bromouridine (5-BrU), which requires synchrotron radiation to maximize its anomalous signal, 5-IU offers a potent anomalous signal (

The Physics of Phasing: Iodine vs. Bromine

The efficacy of a heavy atom in Single-wavelength Anomalous Dispersion (SAD) or Multiple Isomorphous Replacement (MIR) phasing is dictated by its anomalous scattering coefficients,

For home-source crystallographers using Cu K

Table 1: Anomalous Scattering Coefficients at Common Wavelengths

Values derived from Cromer & Liberman theoretical calculations.

| Element | Atomic Number (Z) | Wavelength ( | Source | Phasing Potential | ||

| Iodine | 53 | 1.54 Å | Cu K | -0.7 | 6.9 | High (Home Source) |

| Iodine | 53 | 0.71 Å | Mo K | -0.3 | 2.5 | Low |

| Bromine | 35 | 1.54 Å | Cu K | -0.8 | 1.3 | Poor |

| Bromine | 35 | 0.92 Å | Synchrotron (Peak) | -6.0 | 3.8 | High (Tunable only) |

Expert Insight: At Cu K

Strategic Incorporation & Synthesis

Incorporating 5-IU into RNA/DNA requires precise control over solid-phase synthesis parameters. The C-I bond is photosensitive and susceptible to cleavage, necessitating specific handling protocols.

Chemical Synthesis (Phosphoramidite Chemistry)

5-IU is typically introduced as a phosphoramidite building block. The synthesis involves:

-

Base Protection: The 5-iodo modification is stable, but the 5'-OH is protected with DMT (dimethoxytrityl) and the 2'-OH (for RNA) with TBDMS (tert-butyldimethylsilyl).

-

Coupling: Standard phosphoramidite coupling cycles are used, but coupling times may be extended (e.g., from 6 min to 10 min) to ensure high yield due to the steric bulk of the Iodine atom.

-

Deprotection: Crucial Step. Avoid harsh conditions that could reduce the iodine. Use mild deprotection reagents (e.g., AMA: ammonium hydroxide/methylamine 1:1) at lower temperatures if possible, or standard ethanolic ammonia, but strictly exclude light .

Sequence Placement Strategy

-

Solvent Accessibility: Place 5-IU at solvent-exposed positions (e.g., loops or bulges) to minimize structural perturbation.

-

Major Groove Projection: The iodine at the C5 position of uracil projects into the major groove. Ensure this does not clash with protein binding interfaces if studying a complex.

-

Ratio: Aim for approximately one heavy atom per 15-20 nucleotides to generate sufficient phasing power without degrading crystal quality.

Experimental Workflow

The following diagram outlines the critical path from sequence design to structure solution, highlighting the specific checkpoints for 5-IU handling.

Caption: Workflow for 5-IU mediated phasing. Red nodes indicate critical control points for stability.

Data Collection & Radiation Damage Mitigation

A specific vulnerability of 5-IU is the radiolysis of the Carbon-Iodine (C-I) bond .

Mechanism of Failure: Dissociative Electron Attachment (DEA)

Upon exposure to X-rays, low-energy secondary electrons are generated within the crystal. These electrons interact with the 5-IU base via Dissociative Electron Attachment (DEA):

Mitigation Protocols

-

Dose Fractionation: Collect data in wedges (e.g., 10-20 degrees) from different parts of the crystal if the beam size allows (helical scan).

-

High Multiplicity: Collect highly redundant data (360° or more) to ensure that even if the iodine occupancy drops to 70-80% due to damage, the anomalous signal remains statistically significant.

-

Scavengers: While cryo-cooling (100 K) is mandatory, the addition of radical scavengers (e.g., ascorbate or nitrate) in the cryo-protectant can marginally reduce the rate of C-I bond breakage.

Data Processing & Structure Solution

The high

Protocol:

-

Data Reduction: Process data keeping Friedel pairs separate (do not merge anomalous pairs initially).

-

Substructure Determination (SHELXD):

-

Input the expected number of Iodine sites.

-

Search for sites using data up to ~3.5 Å resolution (the anomalous signal is often strongest at lower resolution).

-

Success Metric: A correlation coefficient (

) > 30% usually indicates a correct substructure solution.

-

-

Density Modification (SHELXE):

-

Use the heavy atom sites to calculate initial phases.[2]

-

Perform solvent flattening to resolve the phase ambiguity (hand determination).

-

-

Model Building: The resulting electron density map should show clear phosphate backbone continuity, allowing for automated or manual building (ARP/wARP or Coot).

Case Study: The PLOR Method (PDB: 5UZA)

A definitive example of 5-IU utility is the structure solution of the Adenine Riboswitch Aptamer Domain (PDB: 5UZA).

-

Challenge: Large RNA (>60 nt) difficult to phase by molecular replacement.

-

Method: Position-selective Labeling of RNA (PLOR) was used to incorporate 5-IU at specific positions (U28 and U31).

-

Result: Data collected at a synchrotron (optimized wavelength) yielded a high-quality SAD dataset. The strong iodine signal allowed for de novo phasing where other derivatives failed.

-

Validation: The iodine sites were clearly visible in the anomalous difference Fourier maps, confirming the sequence register and the integrity of the C-I bond during data collection.

References

-

Anomalous Sc

-

Cromer, D. T., & Liberman, D. (1970). Relativistic calculation of anomalous scattering factors for X-rays. The Journal of Chemical Physics, 53(5), 1891-1898. Link

-

-

5-Iodouridine Radiolysis & Stability

-

Case Study: PLOR and 5-IU Phasing

-

General RNA Phasing Str

-

Keel, A. Y., et al. (2007). A general strategy to solve the phase problem in RNA crystallography. Structure, 15(7), 761-772. Link

-

Sources

5-Iodouridine: A Potential Game-Changer in Antisense Oligonucleotide Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Antisense oligonucleotide (ASO) therapy represents a powerful modality for targeting the genetic basis of diseases. The efficacy of ASOs is critically dependent on their chemical composition, which dictates their binding affinity, stability, and mechanism of action. This technical guide delves into the burgeoning potential of a lesser-explored modification: 5-Iodouridine. Drawing from foundational research in nucleic acid chemistry and enzymatic processes, we explore the rationale behind incorporating this halogenated nucleoside into ASO designs. This document will provide a comprehensive overview of the synthesis of 5-Iodouridine-modified oligonucleotides, its anticipated impact on thermodynamic stability and nuclease resistance, and its potential to modulate the activity of RNase H, a key enzyme in ASO-mediated gene silencing. Through a synthesis of established principles and forward-looking analysis, this guide aims to equip researchers and drug developers with the foundational knowledge to explore and potentially harness the unique properties of 5-Iodouridine in next-generation antisense therapeutics.

Introduction: The Quest for Optimal ASO Chemistries

Antisense oligonucleotides are short, synthetic strands of nucleic acids designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression.[1] Their therapeutic potential spans a wide range of diseases, from genetic disorders to cancers and viral infections.[1] The success of ASO technology hinges on the careful chemical engineering of the oligonucleotide backbone, sugar moieties, and nucleobases to achieve desired pharmacological properties.

The primary mechanisms of ASO action are:

-

RNase H-mediated degradation: The ASO binds to the target mRNA, creating an RNA/DNA heteroduplex that is recognized and cleaved by the endonuclease RNase H1.[2] This leads to the destruction of the mRNA and subsequent downregulation of the encoded protein.

-

Steric hindrance: The ASO binds to the target RNA and physically blocks the translational machinery or alters pre-mRNA splicing, without necessarily degrading the RNA.[2]

To be effective in vivo, ASOs must exhibit:

-

High binding affinity and specificity for the target mRNA.

-

Enhanced stability against degradation by cellular nucleases.[3]

-

Favorable pharmacokinetic and pharmacodynamic profiles , including efficient cellular uptake.[4][5]

-

Minimal off-target effects and toxicity .

First-generation ASOs utilized a phosphorothioate (PS) backbone, where a non-bridging oxygen atom is replaced by sulfur, to confer nuclease resistance.[6] While effective, PS modifications can sometimes lead to toxicity.[7] Subsequent generations have incorporated various sugar modifications, such as 2'-O-methoxyethyl (2'-MOE) and locked nucleic acids (LNAs), to further enhance affinity and stability.[8]

The exploration of novel nucleobase modifications remains a compelling avenue for further optimizing ASO performance. This guide focuses on the potential of 5-Iodouridine , a halogenated pyrimidine analog, as a strategic modification in ASO design.

The Chemistry of 5-Iodouridine: Properties and Synthesis

5-Iodouridine is a derivative of the pyrimidine nucleoside uridine, with an iodine atom at the 5th position of the uracil base.

Physicochemical Properties of 5-Iodouridine

| Property | Value | Reference(s) |

| Molecular Formula | C9H11IN2O6 | [9] |

| Molecular Weight | 370.1 g/mol | [9] |

| Appearance | White to off-white powder | [9] |

| CAS Number | 1024-99-3 | [9] |

Synthesis of 5-Iodouridine-Modified Oligonucleotides

The incorporation of 5-Iodouridine into a growing oligonucleotide chain follows the well-established phosphoramidite solid-phase synthesis method.[10] The key to this process is the synthesis of the corresponding 5-Iodouridine phosphoramidite building block.

A general workflow for the synthesis of a 5-Iodouridine-modified ASO is depicted below:

Figure 1: General workflow for the synthesis of a 5-Iodouridine-modified ASO.

Experimental Protocol: Phosphoramidite Synthesis of a 5-Iodouridine-Modified Oligonucleotide

-

Preparation of 5-Iodouridine Phosphoramidite: The synthesis begins with the iodination of uridine to produce 5-Iodouridine. The 5'-hydroxyl group is then protected with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group to yield the reactive phosphoramidite monomer.

-

Solid-Phase Synthesis Cycle:

-

Initialization: The first nucleoside is attached to a solid support.

-

Detritylation: The DMT group on the 5'-hydroxyl of the support-bound nucleoside is removed with a mild acid.

-

Coupling: The 5-Iodouridine phosphoramidite (or any other desired phosphoramidite) is activated and coupled to the free 5'-hydroxyl group.[11]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

-

Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.[10]

-

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate backbone are removed using a strong base, such as ammonium hydroxide.[12]

-

Purification: The final 5-Iodouridine-modified ASO is purified, typically by high-performance liquid chromatography (HPLC).

The Impact of 5-Iodouridine on ASO Properties

The introduction of a bulky, electronegative iodine atom at the 5-position of uridine is hypothesized to confer several advantageous properties to an ASO.

Enhanced Thermodynamic Stability

The stability of the ASO:mRNA duplex is a critical determinant of its potency. A higher melting temperature (Tm) generally correlates with stronger binding. Studies on oligonucleotides containing 5-halouracils have shown that these modifications can increase the thermodynamic stability of the duplex. For instance, the presence of a 5-chlorouracil-adenine base pair has been shown to be slightly more stable than a canonical thymine-adenine base pair.[1][13] This increased stability is attributed to more favorable stacking interactions.[14]

Hypothesized Mechanism of Increased Stability:

Figure 2: Hypothesized mechanism for increased duplex stability with 5-Iodouridine.

While direct thermodynamic data for 5-Iodouridine-containing ASOs is limited in the public domain, the trend observed with other 5-halouracils suggests that this modification is likely to enhance the binding affinity of an ASO for its target mRNA.

Potential for Increased Nuclease Resistance

The susceptibility of ASOs to degradation by cellular endo- and exonucleases is a major hurdle in their therapeutic application.[3] Chemical modifications are essential to protect the oligonucleotide from enzymatic cleavage.[15] The bulky iodine atom at the 5-position of uridine may provide steric hindrance to the active sites of nucleases, thereby slowing the rate of degradation.

Hypothesized Nuclease Resistance:

Studies on other C5-modified pyrimidines have demonstrated increased resistance to nuclease hydrolysis.[16] It is plausible that 5-Iodouridine would confer a similar protective effect, contributing to a longer half-life of the ASO in a biological environment.

Modulation of RNase H Activity

For RNase H-dependent ASOs, the efficiency of target mRNA cleavage is paramount. RNase H1 recognizes and cleaves the RNA strand of an RNA/DNA heteroduplex.[17] The conformation of this duplex can influence the binding and catalytic activity of the enzyme.

The incorporation of modified nucleotides can impact RNase H activity. Some modifications, particularly at the 2'-position of the sugar, can abolish RNase H cleavage, which is useful for steric-blocking ASOs. For gapmer ASOs, where a central DNA "gap" is flanked by modified "wings," the modifications in the wings enhance affinity and stability, while the DNA gap facilitates RNase H-mediated cleavage.[11]

The effect of a 5-Iodouridine modification within the DNA gap on RNase H activity is an area that warrants further investigation. It is possible that the altered duplex conformation resulting from the iodine substitution could either enhance or slightly diminish the rate of RNase H-mediated cleavage. Fine-tuning the placement of 5-Iodouridine within the ASO sequence could therefore be a strategy to modulate the kinetics of target knockdown.

Cellular Uptake and Intracellular Trafficking

A significant challenge for ASO therapeutics is their inefficient delivery to the cytosol and nucleus, where their mRNA targets reside.[5] Oligonucleotides primarily enter cells through endocytosis.[4][18] The specific pathway can vary depending on the cell type and the chemical modifications on the ASO.

While there is no specific data on how 5-Iodouridine might affect cellular uptake, it is generally understood that the overall physicochemical properties of the ASO, including its charge and hydrophobicity, play a role. The introduction of iodine could subtly alter these properties, potentially influencing interactions with cell surface proteins and the subsequent endocytic pathway.

Future Directions and Conclusion

The incorporation of 5-Iodouridine into antisense oligonucleotides presents a compelling, yet underexplored, avenue for enhancing the therapeutic potential of this drug class. Based on the properties of other halogenated nucleosides, it is reasonable to hypothesize that 5-Iodouridine could offer a valuable combination of increased duplex stability and enhanced nuclease resistance.

Key areas for future research include:

-

Systematic thermodynamic studies: Quantifying the change in melting temperature (ΔTm) per 5-Iodouridine substitution in various sequence contexts.

-

Nuclease stability assays: Directly comparing the degradation profiles of 5-Iodouridine-modified ASOs with standard chemistries in serum and cell lysates.

-

RNase H cleavage assays: Evaluating the impact of 5-Iodouridine placement within the ASO on the rate and pattern of target RNA cleavage.

-

In vitro and in vivo efficacy studies: Assessing the gene-silencing activity and safety profile of 5-Iodouridine-modified ASOs in cellular and animal models.

References

- [Reference to a study on photoreaction of 5-halouracil in DNA]

- [Reference to a study on a 5'-iodonucleoside for nonenzymatic lig

- [Reference to a study on the stability and nuclease resistance of 5'-C-methyl pyrimidine-modified oligonucleotides]

- [Reference to a study on a strongly pairing fifth base]

- [Reference to a study on C5-propynyl modified arabinonucleic acids in ASOs]

- [Reference to a study on the stability of zwitterionic backbone oligonucleotides]

- [Reference to a study on the base-pairing and stability of a 5-chlorouracil-adenine duplex]

- [Reference to a study on the stability and enzymatic hydrolysis of oligonucleotides with 5-(N-aminohexyl)carbamoyl-2'-O-methyluridines]

- [Reference to a study on the effect of ionic strength on PNA duplex stability]

- [Reference to a study on RNA modifications affecting RNase H1-medi

- [Reference to a review on cellular uptake and intracellular trafficking of oligonucleotides]

- [Reference to a study on nuclease resistance and antisense activity of modified oligonucleotides]

- [Reference to a webpage on nuclease resistance modific

- [Reference to a study on the base pairing and stability of a 5-chlorouracil-adenine duplex]

- [Reference to a review on the medicinal chemistry of RNase H-activ

- [Reference to a webpage on oligo modifications that block nuclease degrad

- [Reference to a review on cellular uptake and trafficking of oligonucleotides]

- [Reference to a webpage on RNase H-mediated degrad

- [Reference to a study on the stability of an unn

- [Reference to a webpage on modific

- [Reference to a review on cellular uptake and trafficking of oligonucleotides]

- [Reference to a study on universal base pairing and properties of 5-nitroindole oligonucleotides]

- [Reference to a study on RNase H1 activity in the cytoplasm and nucleus]

- [Reference to a study on the effects of 5-fluorouridine on duplex stability]

- [Reference to a review on modified internucleoside linkages for nuclease-resistant oligonucleotides]

- [Reference to a webpage on RNase H knowledge and references]

- [Reference to a study on thiol-mediated uptake of oligonucleotide phosphorothio

- [Reference to a study on the effect of polyols on DNA duplex stability]

- [Reference to a request for a PDF on cellular uptake and intracellular trafficking of oligonucleotides]

- [Reference to a webpage on the function and application of 5'-triphosph

Sources

- 1. experts.llu.edu [experts.llu.edu]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 4. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular uptake and intracellular trafficking of oligonucleotides: implications for oligonucleotide pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eu.idtdna.com [eu.idtdna.com]

- 8. Cellular Uptake and Intracellular Trafficking of Oligonucleotides: Implications for Oligonucleotide Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RNA modifications can affect RNase H1-mediated PS-ASO activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. A Novel 5'-Iodonucleoside Allows Efficient Nonenzymatic Ligation of Single-stranded and Duplex DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Base-pairing Configuration and Stability of an Oligonucleotide Duplex Containing a 5-Chlorouracil-Adenine Base Pair - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]

- 15. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, thermal stability and resistance to enzymatic hydrolysis of the oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2′-O-methyluridines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 5-Iodouridine Phosphoramidite Coupling & Processing

This Application Note and Protocol is designed for researchers and oligonucleotide chemists working with 5-Iodouridine (5-I-U) . It addresses the specific chemical sensitivities of halogenated RNA nucleosides, particularly the lability of the C-I bond and its susceptibility to photolysis and dehalogenation during standard synthesis workflows.

Target Molecule: 5-Iodouridine-5'-Triphosphate / Oligonucleotides Primary Applications: X-ray Crystallography (Heavy Atom Phasing), Photocrosslinking (CLiP), Pd-Catalyzed Cross-Coupling.

Part 1: Strategic Planning & Chemical Constraints

Before initiating synthesis, it is critical to understand that 5-Iodouridine is not a "plug-and-play" monomer . It introduces two major constraints that dictate the entire synthesis and deprotection strategy:

-

Photolability: The C5-Iodine bond is photosensitive. Exposure to UV or intense ambient light can cause homolytic cleavage, generating a radical that leads to de-iodination or cross-linking.

-

Base Sensitivity (Deprotection Incompatibility): The iodine atom renders the uracil ring susceptible to nucleophilic attack or dehalogenation under harsh alkaline conditions (e.g., high-temperature ammonia or methylamine) typically used to remove standard protecting groups (Bz-A, Bz-C).

The "UltraMild" Requirement

To preserve the 5-Iodo modification, you must avoid standard deprotection conditions (55°C+). Therefore, you cannot use standard phosphoramidites for the rest of the sequence.

-

Standard Monomers (Bz-A, Bz-C, iBu-G): Require harsh deprotection (Ammonium Hydroxide @ 55°C or AMA @ 65°C). INCOMPATIBLE.

-

UltraMild Monomers (Pac-A, Ac-C, iPr-Pac-G): Allow deprotection at Room Temperature (RT) or using mild reagents (Potassium Carbonate in Methanol). REQUIRED.

Part 2: Experimental Protocol

Reagent Preparation & Handling

| Component | Specification | Handling Note |

| 5-I-U Phosphoramidite | >98% Purity | Amber Bottle Required. Wrap in aluminum foil during dissolution and on the synthesizer. |

| Diluent | Anhydrous Acetonitrile (ACN) | Water content <30 ppm. |

| Concentration | 0.1 M | Standard RNA concentration. |

| Activator | 5-Ethylthio-1H-tetrazole (ETT) | ETT (0.25 M) is preferred over Tetrazole for RNA to enhance coupling efficiency. |

| Ancillary Bases | UltraMild (Pac-A, Ac-C, iPr-Pac-G) | CRITICAL: Do not use standard Bz/iBu protected bases. |

Automated Synthesis Cycle (Solid Phase)

Modify the standard RNA synthesis cycle for the 5-Iodouridine step as follows. The goal is to maximize coupling without over-exposing the modification to reagents.

Step A: Detritylation [1][2]

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) or Toluene.

-

Condition: Standard flow.

-

Note: Monitor the orange color of the trityl cation. 5-I-U DMT cation is standard orange.

Step B: Coupling (The Critical Step)

-

Reagent: 0.1 M 5-I-U Amidite + 0.25 M ETT.

-

Coupling Time: 10–12 minutes (Standard RNA is 6–8 min).

-

Reasoning: The electron-withdrawing iodine at C5 slightly reduces the nucleophilicity of the base, but more importantly, the bulky 2'-TBDMS/TOM group combined with the iodine creates steric demands. Extended time ensures >98% efficiency.

-

-

Recycle: If your synthesizer supports it, use a "double couple" program for this specific base to conserve expensive monomer while ensuring high yield.

Step C: Oxidation

-

Reagent: 0.02 M Iodine in THF/Pyridine/Water.

-

Condition: Standard (Wait time ~60 seconds).

-

Scientific Check: Does the oxidizer damage the 5-Iodo base? No. The iodine in the oxidizer is elemental (

) and acts on the phosphorus (

Step D: Capping

-

Reagent: Acetic Anhydride / N-Methylimidazole.

-

Condition: Standard.

Part 3: Deprotection & Cleavage (The Failure Point)

This is where most errors occur. Follow the UltraMild pathway.

Option A: Ammonium Hydroxide (Preferred for simplicity)

-

Reagent: Concentrated Ammonium Hydroxide (28-30%).

-

Temperature: Room Temperature (20–25°C).

-

Time: 17–24 Hours.

-

Action: This removes the base protecting groups (Pac/Ac) and cleaves the oligo from the support. It preserves the 5-Iodo moiety.

-

Warning: DO NOT HEAT. Heating to 55°C will cause significant degradation of the 5-Iodo base.

Option B: Potassium Carbonate in Methanol (Alternative)

-

Reagent: 0.05 M Potassium Carbonate (

) in anhydrous Methanol. -

Temperature: Room Temperature.

-

Time: 4–12 Hours.

-

Action: Very mild deprotection. Requires subsequent desalting/neutralization.

2'-Desilylation (RNA Specific)

After base deprotection and cleavage, the 2'-TBDMS groups must be removed.

-

Lyophilize the oligo.

-

Resuspend in TEA·3HF (Triethylamine trihydrofluoride) or DMSO/TEA·3HF (3:1).

-

Incubate at 65°C for 2.5 hours .

-

Note: While the 5-Iodo base is sensitive to base at high temps, it is generally stable in the acidic/neutral environment of TEA·3HF at this temperature. However, if paranoid, perform this step at 40°C overnight.

-

-

Quench with water/buffer and desalt (Sephadex G-25 or C18 cartridge).

Part 4: Visualizing the Logic

The following diagram illustrates the decision matrix for synthesizing 5-Iodouridine oligonucleotides, highlighting the "Safe" vs. "Destructive" pathways.

Caption: Decision tree for 5-Iodouridine synthesis. The choice of ancillary bases dictates deprotection conditions, which determines the survival of the iodine modification.

Part 5: Quality Control & Troubleshooting

QC Methods

-

ESI-MS: The definitive check.

-

Mass Shift: Iodine adds significant mass. 5-Iodo-U vs Uridine shift is approx +126 Da (Iodine 126.9 - Hydrogen 1.0).

-

Diagnostic: If you see a peak at [M - 126], you have suffered de-iodination (likely due to light or heat).

-

-

HPLC:

-

5-Iodo-U is more hydrophobic than U. Expect a later retention time on Reverse Phase (C18).

-

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Coupling Yield (<90%) | Insufficient coupling time or wet ACN. | Increase coupling to 15 min; Ensure ACN is <30ppm water; Use ETT activator. |

| Product mass = [Expected - 126] | De-iodination (Photolysis or Thermal). | Check Light: Was the bottle amber? Check Heat: Did you deprotect at >40°C? |

| Product mass = [Expected + 57] | t-Butylamine adduct (if using AMA). | Avoid AMA. Use Ammonium Hydroxide at RT. |

| Pink/Red Solution | Iodine liberation. | Severe photolysis has occurred. Discard and restart in dark conditions. |

References

-

Glen Research. Halogenated Nucleosides - Stability and Deprotection. Glen Report.[3]

-

[Link]

-

- Thermo Fisher Scientific.RNA Phosphoramidites and Synthesis Reagents.

-

Shah, A. et al. (2018). Synthesis of modified RNA for structural biology. Methods in Enzymology.

-

[Link]

-

-

ChemGenes Corporation.Modified RNA Phosphoramidites: 5-Iodo Uridine.

-

[Link]

-

Sources

Application Notes and Protocols for the Synthesis and Use of 5-Iodouridine Triphosphate (5-IUTP) in Polymerase Reactions

Introduction: The Strategic Importance of 5-Iodouridine Triphosphate in Nucleic Acid Research

In the landscape of molecular biology and drug development, the ability to meticulously track, modify, and analyze nucleic acids is paramount. Modified nucleotides are indispensable tools in this pursuit, and among them, 5-Iodouridine triphosphate (5-IUTP) emerges as a versatile and powerful analog of uridine triphosphate (UTP). The introduction of an iodine atom at the 5-position of the uracil base confers unique properties to this molecule, making it a valuable substrate for various RNA polymerases.[1][2] This modification allows for the enzymatic incorporation of an iodine label into RNA transcripts during in vitro transcription.[1] The presence of the bulky, electron-rich iodine atom can serve as a handle for a variety of downstream applications, including X-ray crystallography for structural studies of RNA, and as a reactive site for further chemical modifications.

This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of 5-IUTP, as well as its application in polymerase-mediated RNA synthesis. The methodologies presented herein are designed to be robust and reproducible, empowering researchers to confidently produce and utilize this critical reagent in their experimental workflows.

Chemical Synthesis of 5-Iodouridine Triphosphate: A One-Pot Approach

The chemical synthesis of 5-IUTP from the parent nucleoside, 5-iodouridine, can be efficiently achieved through a one-pot phosphorylation reaction. This method, adapted from the principles of the Yoshikawa and Ludwig procedures, involves the sequential addition of phosphorylating agents to generate the triphosphate moiety at the 5'-hydroxyl group of the ribose sugar.[1][3][4] The "one-pot" nature of this synthesis streamlines the process, minimizing handling and potential loss of material.[5][6][7][8]

Reaction Scheme Overview

Caption: Workflow for the chemical synthesis and purification of 5-IUTP.

Materials and Reagents

| Reagent | Supplier | Grade |

| 5-Iodouridine | Commercially Available | ≥98% |

| Phosphoryl chloride (POCl₃) | Commercially Available | Reagent Grade |

| Proton sponge | Commercially Available | ≥99% |

| Tributylammonium pyrophosphate | Commercially Available | ≥95% |

| Triethyl phosphate | Commercially Available | Anhydrous |

| Triethylammonium bicarbonate (TEAB) buffer | Prepare in-house | 1 M, pH 7.5 |

| Acetonitrile (ACN) | Commercially Available | Anhydrous |

| Dichloromethane (DCM) | Commercially Available | Anhydrous |

| Methanol (MeOH) | Commercially Available | HPLC Grade |

| Diethyl ether | Commercially Available | Anhydrous |

| Deionized water (ddH₂O) | In-house | >18 MΩ·cm |

Experimental Protocol: One-Pot Synthesis of 5-IUTP

-

Preparation of the Reaction Vessel: Under an inert atmosphere (e.g., argon or nitrogen), add 5-iodouridine (1 mmol) to a dry round-bottom flask equipped with a magnetic stirrer.

-

Dissolution: Add anhydrous triethyl phosphate (5 mL) to the flask and stir until the 5-iodouridine is completely dissolved.

-

Monophosphorylation: Cool the reaction mixture to 0°C in an ice bath. In a separate, dry flask, prepare a solution of phosphoryl chloride (1.2 mmol) in anhydrous acetonitrile (1 mL). Add this solution dropwise to the stirred 5-iodouridine solution over 10-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Activation and Triphosphorylation: After 2-3 hours of stirring at 0°C, add a solution of tributylammonium pyrophosphate (5 mmol) and proton sponge (2 mmol) in anhydrous acetonitrile (5 mL) to the reaction mixture.

-

Reaction Quenching and Work-up: Allow the reaction to proceed at room temperature for 4-6 hours. Quench the reaction by the slow addition of 1 M TEAB buffer (10 mL).

-

Solvent Removal: Remove the organic solvents under reduced pressure using a rotary evaporator.

-

Precipitation: Add cold diethyl ether to the remaining aqueous solution to precipitate the crude 5-IUTP.

-

Collection and Drying: Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Enzymatic Synthesis of 5-Iodouridine Triphosphate: A Biocatalytic Cascade

As an alternative to chemical synthesis, an enzymatic approach offers high specificity and milder reaction conditions, often leading to cleaner product formation.[9][10][11][12] This method typically involves a cascade of kinase enzymes to sequentially phosphorylate 5-iodouridine to its monophosphate, diphosphate, and finally, triphosphate forms.

Enzymatic Cascade Pathway

Caption: Enzymatic cascade for the synthesis of 5-IUTP from 5-iodouridine.

Materials and Reagents

| Reagent | Supplier |

| 5-Iodouridine | Commercially Available |

| Adenosine triphosphate (ATP) | Commercially Available |

| Uridine Kinase | Commercially Available |

| UMP/CMP Kinase | Commercially Available |

| Nucleoside Diphosphate Kinase | Commercially Available |

| Tris-HCl buffer | Prepare in-house |

| Magnesium chloride (MgCl₂) | Commercially Available |

| Dithiothreitol (DTT) | Commercially Available |

Experimental Protocol: Enzymatic Synthesis of 5-IUTP

-

Reaction Setup: In a microcentrifuge tube, combine 5-iodouridine (to a final concentration of 10 mM), ATP (30 mM), Tris-HCl buffer (50 mM, pH 7.5), MgCl₂ (10 mM), and DTT (1 mM).

-

Enzyme Addition: Add Uridine Kinase, UMP/CMP Kinase, and Nucleoside Diphosphate Kinase to the reaction mixture. The optimal enzyme concentrations should be determined empirically.

-

Incubation: Incubate the reaction mixture at 37°C for 4-8 hours.

-

Monitoring: Monitor the reaction progress by HPLC to observe the conversion of 5-iodouridine to 5-IUTP.

-

Enzyme Inactivation: Terminate the reaction by heating the mixture to 95°C for 5 minutes, followed by centrifugation to pellet the denatured enzymes.

-

Purification: The supernatant containing the crude 5-IUTP is then subjected to purification by HPLC.

Purification and Characterization of 5-IUTP

Purification of the synthesized 5-IUTP is crucial to remove unreacted starting materials, byproducts, and excess salts.[13] High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. Subsequent characterization by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the identity and purity of the final product.[13][14]

HPLC Purification Protocol

| Parameter | Condition |

| Column | Anion-exchange or Reverse-phase C18 |

| Mobile Phase A | 0.1 M TEAB buffer, pH 7.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-50% B over 30 minutes |

| Flow Rate | 1 mL/min |

| Detection | UV at 260 nm and 280 nm |

-

Sample Preparation: Dissolve the crude 5-IUTP in mobile phase A.

-

Injection and Fraction Collection: Inject the sample onto the equilibrated HPLC column. Collect fractions corresponding to the 5-IUTP peak.

-

Desalting and Lyophilization: Pool the fractions containing pure 5-IUTP, remove the TEAB buffer by repeated co-evaporation with methanol, and lyophilize to obtain the final product as a white powder.

Characterization Data

| Technique | Expected Result |

| Mass Spectrometry (ESI-MS) | Calculated m/z for [M-H]⁻: 610.88. Observed m/z should be within a tolerable error margin. |

| ¹H NMR (D₂O) | Characteristic peaks for the ribose protons and the H6 proton of the uracil base. |

| ³¹P NMR (D₂O) | Three distinct phosphorus signals corresponding to the α, β, and γ phosphates. |

Application of 5-IUTP in Polymerase Reactions: In Vitro Transcription

5-IUTP is an excellent substrate for T7, T3, and SP6 RNA polymerases, allowing for its incorporation into RNA transcripts during in vitro transcription.[2] This enables the synthesis of iodinated RNA probes for various applications.

Workflow for In Vitro Transcription with 5-IUTP

Caption: General workflow for synthesizing iodinated RNA using 5-IUTP.

Protocol for In Vitro Transcription

-

Reaction Setup: In an RNase-free microcentrifuge tube, assemble the following components at room temperature:

-

Linearized DNA template (0.5-1.0 µg)

-

10X Transcription Buffer

-

ATP, GTP, CTP (10 mM each)

-

UTP (optional, for partial labeling)

-

5-IUTP (10 mM)

-

RNase Inhibitor

-

T7, T3, or SP6 RNA Polymerase

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubation: Mix gently and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add DNase I to the reaction and incubate for 15 minutes at 37°C to remove the DNA template.

-

RNA Purification: Purify the iodinated RNA using a suitable method, such as spin column chromatography or phenol-chloroform extraction followed by ethanol precipitation.

-

Quantification and Analysis: Determine the concentration of the synthesized RNA using a spectrophotometer. The integrity and size of the transcript can be assessed by denaturing agarose gel electrophoresis.

Conclusion

The protocols detailed in this application note provide a comprehensive guide for the synthesis, purification, characterization, and application of 5-Iodouridine triphosphate. The availability of high-quality 5-IUTP is crucial for advanced studies in RNA structure and function. By following these validated procedures, researchers can confidently generate iodinated RNA probes for a wide array of molecular biology applications, thereby advancing our understanding of the intricate world of nucleic acids.

References

-

Gillerman, I., & Fischer, B. (2010). An improved one-pot synthesis of nucleoside 5'-triphosphate analogues. Nucleosides, Nucleotides & Nucleic Acids, 29(3), 245-256. [Link]

-

Yoshikawa, M., Kato, T., & Takenishi, T. (1967). A Novel Method for Phosphorylation of Nucleosides to 5'-nucleotides. Tetrahedron Letters, 8(50), 5065-5068. [Link]

-

Kaur, M., & Kumar, V. (2018). An Efficient Protection-Free One-Pot Chemical Synthesis of Modified Nucleoside-5'-Triphosphates. ChemistrySelect, 3(31), 8966-8970. [Link]

-

Hollenstein, M., Smith, C. C., & Räz, M. (2014). Nucleoside Triphosphates - From Synthesis to Biochemical Characterization. Journal of Visualized Experiments, (87), 51385. [Link]

-

Warren, J. D., & Chaput, J. C. (2010). One-Pot Synthesis of Nucleoside 5′-Triphosphates from Nucleoside 5′-H-Phosphonates. Organic Letters, 12(12), 2814–2817. [Link]

- This cit

- This cit

-

Langgul, S., et al. (2022). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 23(5), 2831. [Link]

-

Kriščiūnaitė, V., & Meškys, R. (2021). Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates. Molecules, 26(11), 3329. [Link]

- This cit

-

Chen, G., & Liu, D. (2017). Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription. Chemical Communications, 53(80), 11027-11030. [Link]

-

Liu, X., et al. (2020). Enzymatic Synthesis of Nucleoside Triphosphates and Deoxynucleoside Triphosphates by Surface-Displayed Kinases. Applied Biochemistry and Biotechnology, 190(4), 1276-1291. [Link]

- This cit

-

Jena Bioscience. (n.d.). 5-Iodo-UTP. Retrieved from [Link]

- This cit

- This cit

- This cit

-

Hanna, M. M., & Meares, C. F. (1989). Synthesis and characterization of 5-[(4-azidophenacyl)thio]uridine 5'-triphosphate, a cleavable photo-cross-linking nucleotide analogue. Biochemistry, 28(24), 9577-9583. [Link]

Sources

- 1. An improved one-pot synthesis of nucleoside 5'-triphosphate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. One-pot three-component synthesis of 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles from 1-copper(i) alkyne, azide and molecular iodine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Enzymatic Synthesis of Nucleoside Triphosphates and Deoxynucleoside Triphosphates by Surface-Displayed Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Synthesis and characterization of 5-[(4-Azidophenacyl)thio]uridine 5'-triphosphate, a cleavable photo-cross-linking nucleotide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Crystallization and Phasing of 5-Iodouridine Modified Nucleic Acids

Executive Summary

The "Phase Problem" remains the primary bottleneck in de novo nucleic acid structure determination. While molecular replacement (MR) works for known folds, novel RNA architectures require experimental phasing. 5-Iodouridine (5-IU) is a superior heavy-atom derivative for this purpose. Unlike soaking methods which can disturb the crystal lattice, 5-IU is covalently incorporated, chemically stable (with precautions), and offers a massive anomalous scattering signal (

This guide details the end-to-end workflow for utilizing 5-IU modified RNA, from sequence design and light-sensitive handling to specific crystallization screens and data collection strategies.

The Chemistry of 5-IU: Why It Works

To successfully crystallize 5-IU RNA, one must understand the underlying physical chemistry. It is not merely a heavy atom; it is a structural tool.

Anomalous Scattering Power

Iodine is an ideal anomalous scatterer for Single-wavelength Anomalous Diffraction (SAD). While its K-absorption edge (

| Element | Source | Wavelength (Å) | Phasing Power | |

| Iodine | Cu K | 1.5418 | 6.9 | High |

| Iodine | Synchrotron (Se peak) | 0.9795 | 2.2 | Moderate |

| Iodine | Synchrotron (Long) | 2.0000 | 9.0 | Very High |

| Bromine | Cu K | 1.5418 | 1.3 | Low |

Expert Insight: Do not assume you need a synchrotron. The 6.9 electron signal at home sources is often sufficient to phase RNA structures up to 50 nucleotides without needing tunable radiation [1].

Halogen Bonding (The "Molecular Glue")

The iodine atom at the C5 position projects into the major groove of A-form RNA. It is electron-deficient (Lewis acid) and can form Halogen Bonds (C–I···O/N) with phosphate oxygens or nucleobase nitrogens of neighboring molecules [2].

-

Benefit: This interaction can stabilize crystal lattice contacts, often producing crystals where the native RNA fails.

-

Risk: It increases the hydrophobicity of the major groove, requiring adjusted screen conditions (see Section 4).

Pre-Crystallization Workflow & Quality Control

The synthesis and handling of 5-IU RNA require strict adherence to light-protection protocols to prevent deiodination.

Design & Synthesis[1]

-

Placement: Substitute Uracil residues in the helical stems, avoiding loop regions where flexibility might disorder the heavy atom.

-

Frequency: Aim for 1 Iodine per 10–15 nucleotides.

-

Method: Solid-phase phosphoramidite synthesis is preferred over enzymatic transcription for purity and precise placement.

Handling Protocol (Light Sensitivity)

Iodine-carbon bonds are photosensitive. UV light causes homolytic cleavage, generating radicals that degrade the RNA.

-

Amber Tubes: All aliquots must be stored in amber or black tubes.

-

Low Light: Perform crystallization setups under dim light or red-light conditions.

-

No UV Shadowing: Never use UV shadowing for gel purification. Use ESI-MS for quality control.

Workflow Visualization

Figure 1: Pre-crystallization workflow emphasizing critical light-protection steps during purification and QC.

Strategic Screen Design

Standard nucleic acid screens (e.g., Hampton Natrix) are a good starting point, but 5-IU RNA has distinct solubility properties. The iodine increases hydrophobicity, often requiring higher organic solvent concentrations or specific cations to mediate packing.

The "5-IU Bias" Screen

We recommend supplementing commercial screens with a custom grid screen focusing on Polyamines and MPD .

Rationale:

-

Spermine/Spermidine: Essential for neutralizing the phosphate backbone, allowing the hydrophobic Iodine-mediated packing to dominate.

-

MPD (2-Methyl-2,4-pentanediol): The most successful precipitant for hydrophobic RNA grooves.

-

Magnesium: Stabilizes tertiary folds.

Recommended "5-IU Optimization Matrix" (96-well block)

| Variable | Condition Range | Function |

| Precipitant | MPD (10% – 65% v/v) | Modulates solubility & dehydration |

| Salt | NaCl or KCl (50 – 200 mM) | Ionic strength |

| Additive 1 | Spermine (0.5 – 5.0 mM) | Major groove binder / Charge neutralization |

| Additive 2 | MgCl₂ (5 – 50 mM) | Tertiary structure stabilization |

| Buffer pH | Cacodylate or MES (pH 5.5 – 7.0) | Crystallization often favors slightly acidic pH |

Protocol: Hanging Drop Vapor Diffusion

-

RNA Conc: 2–5 mg/mL (lower than native RNA due to aggregation risk).

-

Drop Ratio: 1:1 (1 µL RNA + 1 µL Reservoir).

-

Temperature: Set up duplicates at 4°C and 20°C . Iodine bonds are temperature sensitive; lower temperatures often reduce radiation damage susceptibility later.

-

Darkness: Place plates immediately in a dark incubator or wrap in foil.

Data Collection & Phasing Strategy

Radiation Damage Mitigation

5-IU is a radiosensitizer . Upon X-ray exposure, the C-I bond can break, creating free radicals that destroy the crystal order locally [3].

-

Cryo-cooling: Mandatory. Flash cool in liquid nitrogen immediately.

-

Dose Limit: Use attenuated beams. Collect the high-redundancy data needed for SAD quickly.

-

Helical Scan: If the crystal is long, translate the crystal along the beam during collection to distribute the dose.

Phasing Decision Tree

How you collect data depends on your available X-ray source.

Figure 2: Decision matrix for X-ray data collection. Note that Cu K

References

-

Dauter, Z., Dauter, M., & Rajashankar, K. R. (2000). Novel approach to phasing proteins: derivatization by short cryo-soaking with halides. Acta Crystallographica Section D, 56(2), 232-237.

-

Auffinger, P., Hays, F. A., Westhof, E., & Ho, P. S. (2004). Halogen bonds in biological molecules.[1][2][3] Proceedings of the National Academy of Sciences, 101(48), 16789-16794.

-

Ennifar, E., & Dumas, P. (2006). Polymorphism of nucleic acid crystals and its application to phase determination. Acta Crystallographica Section D, 62(6), 611-617.

-

Hampton Research. (n.d.).[4] Nucleic Acid Miniscreen User Guide.

-

Watanabe, K., et al. (2019). 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing.[5] Biomolecules, 9(3).[5]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pnas.org [pnas.org]

- 3. Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selenium derivatization and crystallization of DNA and RNA oligonucleotides for X-ray crystallography using multiple anomalous dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing 5-Iodouridine for High-Resolution CLIP-Seq Methodologies

An Application Guide for Advanced RNA-Protein Interaction Mapping

Introduction: The Critical Role of RNA-Protein Interactions

The intricate dance between RNA-binding proteins (RBPs) and RNA molecules governs the vast landscape of post-transcriptional gene regulation. These interactions are fundamental to cellular processes, including RNA splicing, transport, stability, and translation.[1][2] To decipher these complex regulatory networks, it is essential to identify the precise binding sites of RBPs on their target RNAs. Crosslinking and Immunoprecipitation followed by high-throughput Sequencing (CLIP-Seq) has emerged as a powerful and indispensable technique for transcriptome-wide mapping of these interactions in vivo.[3][4]

The core principle of CLIP-Seq involves using ultraviolet (UV) light to forge a covalent bond between an RBP and its bound RNA within a living cell. This "freezes" the interaction, allowing for the stringent purification of the RBP-RNA complex via immunoprecipitation, followed by sequencing of the associated RNA fragments to reveal the RBP's binding footprint.[3][5]

The Crosslinking Conundrum: Limitations of Standard UV 254 nm

Conventional CLIP protocols (such as HITS-CLIP) utilize short-wavelength UV light (254 nm) to induce crosslinking.[6][7] While effective to a degree, this method presents significant challenges:

-

Low Efficiency: Crosslinking yields with 254 nm UV are notoriously low, often resulting in limited material for downstream library preparation and sequencing.[7][8]

-

RNA Damage: The high energy of 254 nm UV light can cause photodamage to nucleic acids, potentially altering RNA integrity and introducing artifacts.

-

Protein-Protein Crosslinking: This wavelength can also induce protein-protein crosslinks, leading to the co-precipitation of non-specific complexes and increasing background noise.

To overcome these limitations, researchers have turned to photoactivatable ribonucleoside analogs, which offer a more efficient and specific method of crosslinking.

5-Iodouridine: A Superior Photoactivatable Crosslinker

5-Iodouridine (5-IU) is a halogenated uridine analog that can be readily incorporated into nascent RNA transcripts by cellular machinery when supplied in culture media.[9][10] Its key feature is a carbon-iodine bond at the 5th position of the uracil ring, which is engineered for photo-activation.

Mechanism of 5-Iodouridine Mediated Photocrosslinking

Unlike standard nucleotides, which are largely transparent to longer UV wavelengths, 5-Iodouridine is specifically excited by monochromatic, long-wavelength UV light (optimally ~325 nm).[11] This targeted excitation minimizes cellular damage and non-specific reactions. The crosslinking mechanism proceeds as follows:

-

Photoactivation: Upon irradiation with ~325 nm UV light, the weak carbon-iodine bond undergoes homolytic cleavage.

-

Radical Formation: This cleavage generates a highly reactive uridin-5-yl radical and an iodine radical.

-

Covalent Bond Formation: The uridin-5-yl radical is positioned to react with proximal amino acid side chains of the bound protein. It typically abstracts a hydrogen atom from a C-H bond on a nearby amino acid (e.g., aromatic residues like tyrosine, phenylalanine, or others like cysteine and lysine), forming a stable, zero-distance covalent bond between the RNA and the protein.[9][12]

This mechanism leads to exceptionally high crosslinking yields, reported to be between 70% and 94% for specifically bound nucleic acids, a dramatic improvement over 254 nm UV methods.[11][12]

Caption: Mechanism of 5-Iodouridine photocrosslinking.

Comparative Analysis of Crosslinking Methodologies

The choice of crosslinking agent is a critical determinant of a CLIP experiment's success. 5-Iodouridine offers a compelling balance of efficiency and specificity.

| Feature | Standard UV | 4-Thiouridine (4-SU) | 5-Iodouridine (5-IU) |

| Wavelength | 254 nm | ~365 nm | ~325 nm |

| Crosslinking Efficiency | Low[7][8] | High[8] | Very High[11][12] |

| Specificity | Lower (protein-protein crosslinks) | High (RNA-protein) | High (RNA-protein) |

| RNA Damage | Higher risk | Low | Minimal[11] |

| Sequencing Signature | Deletions/mutations at low frequency | Characteristic T>C transitions [8][9] | Reverse Transcriptase truncation |

| Primary Application | HITS-CLIP, iCLIP, eCLIP | PAR-CLIP | Can be adapted for iCLIP, eCLIP, etc. |

Application Protocol: 5-Iodouridine Enhanced iCLIP (5-IU-iCLIP)

Here, we present a protocol that integrates 5-Iodouridine crosslinking with the individual-nucleotide resolution CLIP (iCLIP) methodology. iCLIP is designed to precisely map the crosslink site by taking advantage of the fact that reverse transcriptase often truncates at the peptide remnant left on the RNA after proteinase K digestion.[7][13] By combining this with the superior efficiency of 5-IU, this protocol enhances the recovery of authentic binding sites.

Experimental Workflow

The 5-IU-iCLIP workflow proceeds from in vivo labeling to sequencing library generation. Each step is optimized to leverage the benefits of 5-Iodouridine crosslinking.

Caption: Workflow for 5-Iodouridine enhanced iCLIP.

Detailed Step-by-Step Protocol

Part A: In Vivo Labeling and Crosslinking

-

Cell Culture and Labeling:

-

Culture cells of interest to ~70-80% confluency. The number of cells required can range from 1x10^7 to 1x10^8 depending on the abundance of the target RBP.

-

Add 5-Iodouridine to the culture medium to a final concentration of 100-200 µM.

-

Incubate for 12-16 hours to allow for incorporation into newly synthesized RNA. Note: Optimal concentration and incubation time should be determined empirically for each cell line.

-

-

UV Crosslinking:

-

Wash cells once with ice-cold 1x PBS. Aspirate PBS completely.

-

Place the culture dish on a bed of ice without the lid.

-

Irradiate the cells with a monochromatic UV light source at 325 nm or a filtered long-wavelength source (>310 nm). An initial energy dose of 0.2-0.5 J/cm² is a good starting point for optimization.

-

Critical Control: Prepare a parallel, non-irradiated plate of labeled cells to serve as a negative control for crosslinking.

-

Harvest cells immediately by scraping into ice-cold PBS. Pellet by centrifugation (e.g., 500 x g for 5 min at 4°C).

-

Part B: Immunoprecipitation and Library Preparation (Adapted from iCLIP) [14][15]

-

Cell Lysis and RNA Digestion:

-

Resuspend the cell pellet in an appropriate volume of lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate, supplemented with protease and RNase inhibitors).

-

Lyse cells on ice for 10-15 minutes.

-

Clear the lysate by centrifugation at high speed (e.g., 13,000 x g for 15 min at 4°C).

-

Treat the supernatant with a low concentration of RNase I to fragment the RNA. The extent of digestion must be carefully titrated to yield fragments in the range of 50-150 nucleotides.

-

-

Immunoprecipitation (IP):

-

Add an antibody specific to the RBP of interest to the cleared lysate. Incubate with rotation for 2-4 hours at 4°C.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-RBP-RNA complexes.

-

Wash the beads stringently to remove non-specifically bound proteins and RNA. Use a series of low-salt and high-salt wash buffers.[14]

-

-

3' RNA Adapter Ligation:

-

On the beads, dephosphorylate the 3' ends of the RNA fragments using T4 Polynucleotide Kinase (PNK) without ATP.

-

Ligate a pre-adenylated 3' RNA adapter using T4 RNA Ligase 2 (truncated).

-

-

5' End Labeling and Complex Purification:

-

Radiolabel the 5' ends of the RNA fragments with γ-³²P-ATP using T4 PNK.

-

Elute the RBP-RNA complexes from the beads and separate them by SDS-PAGE on a Bis-Tris gel.

-

Transfer the complexes to a nitrocellulose membrane. Visualize the crosslinked RBP-RNA complexes by autoradiography. The crosslinked complexes should appear as a smear at a higher molecular weight than the RBP alone.

-

-

RNA Isolation:

-

Excise the membrane region corresponding to the RBP-RNA complexes.

-

Treat the membrane piece with Proteinase K to digest the RBP, leaving only the RNA fragments covalently attached to a small peptide at the crosslink site.

-

Extract the RNA using Phenol/Chloroform extraction and precipitate with ethanol.[14]

-

-

Reverse Transcription (RT):

-

Resuspend the purified RNA. Anneal an RT primer that contains the 5' adapter sequence, a barcode for multiplexing, and a unique molecular identifier (UMI).

-

Perform reverse transcription using a reverse transcriptase like SuperScript IV. The enzyme will proceed until it is blocked by the peptide remnant at the crosslink site, resulting in a truncated cDNA.[13]

-

-

cDNA Purification and Circularization:

-

Purify the resulting cDNAs, typically using gel electrophoresis (e.g., TBE-Urea PAGE) to select for the desired size range.

-

Circularize the single-stranded cDNAs using an ssDNA ligase (e.g., CircLigase).

-

-

Library Amplification and Sequencing:

-

Linearize the circular cDNAs at a site within the RT primer.

-

Amplify the linearized cDNAs via PCR using primers complementary to the adapter sequences.

-

Purify the PCR product and submit for high-throughput sequencing.

-

Data Analysis and Interpretation

Analysis of 5-IU-iCLIP data focuses on identifying the precise point of crosslinking.

-

Mapping and Filtering: Reads are mapped to the reference genome/transcriptome. PCR duplicates are removed using the UMIs.

-

Identifying Crosslink Sites: The key analytical signature is the 5' end of the sequenced cDNA, which corresponds to the nucleotide immediately preceding the crosslink-induced RT truncation site.

-

Peak Calling: Significant crosslink sites are identified as "peaks" where a high number of unique cDNA start sites accumulate. Unlike PAR-CLIP, which relies on scoring T>C mutations, 5-IU-iCLIP analysis is primarily based on the positional information of these truncations, providing single-nucleotide resolution.[7][9]

Conclusion and Future Perspectives

The use of 5-Iodouridine provides a robust and highly efficient alternative to traditional 254 nm UV crosslinking in CLIP-Seq protocols. By leveraging long-wavelength UV light, it enhances the yield of specific RBP-RNA adducts while minimizing cellular damage and experimental artifacts.[10][11] When integrated into high-resolution frameworks like iCLIP, 5-IU enables a more sensitive and accurate mapping of the RBP-RNA interactome. This powerful combination is invaluable for researchers and drug developers seeking to unravel the complexities of post-transcriptional gene control in both physiological and pathological states.

References

-

Hafner, M., et al. (2012). Identification of RNA–protein interaction networks using PAR-CLIP. Methods, 58(2), 94-101. [Link]

-

Meisenheimer, K. M., & Koch, T. H. (1997). Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins. Science, 278(5343), 1614-1617. [Link]

-

Nilsen, T. W. (2013). Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs. Cold Spring Harbor Protocols, 2013(3), pdb.prot073569. [Link]

-

Hirao, I., et al. (2002). Site-specific incorporation of a photo-crosslinking component into RNA by T7 transcription mediated by unnatural base pairs. Nucleic Acids Research, 30(22), 4961-4967. [Link]

-

Illumina, Inc. (n.d.). iCLIP. Illumina Website. [Link]

-

InformationBoxTicket Lifestyles. (2023). CLIP-Seq: RNA-Protein Interactions, Types, Protocol & Applications. YouTube. [Link]

-

Creative Biolabs. (2024). Comparative Insights into RIP-Seq and CLIP-Seq: From Basics to Applications. Creative Biolabs News. [Link]

-

Zarnack, K., et al. (2013). Analyzing RNA-protein interactions by cross-link rates and CLIP-seq libraries. Journal of Visualized Experiments, (71), e4336. [Link]

-

Lee, Y., et al. (2018). Schematic workflow of optimized CLIP. ResearchGate. [Link]

-

Lee, F. C. Y., & Ule, J. (2018). Genome-Wide Profiling of RNA–Protein Interactions Using CLIP-Seq. Methods in Molecular Biology, 1720, 109-132. [Link]

-

Stoute, J. A., & Liu, F. (2021). CLIP-Seq to identify targets and interactions of RNA binding proteins and RNA modifying enzymes. Methods in Enzymology, 658, 419-434. [Link]

-

Stoute, J. A., & Liu, F. (2021). CLIP-Seq to identify targets and interactions of RNA binding proteins and RNA modifying enzymes. ResearchGate. [Link]

-

He, C., & He, C. (2019). Beyond CLIP: advances and opportunities to measure RBP–RNA and RNA–RNA interactions. Nature Methods, 16(6), 481-490. [Link]

-

Chavez, J. D., et al. (2016). Systems structural biology measurements by in vivo cross-linking with mass spectrometry. Protein Science, 25(7), 1287-1301. [Link]

-

Lee, F. C. Y., & Ule, J. (2023). Revised iCLIP-seq Protocol for Profiling RNA–protein Interaction Sites at Individual Nucleotide Resolution in Living Cells. Bio-protocol, 13(11), e4690. [Link]

-

Kakumanu, A., et al. (2021). Towards in silico CLIP-seq: predicting protein-RNA interaction via sequence-to-signal learning. ResearchGate. [Link]

-

Willis, M. C., et al. (1993). High Yield Photocrosslinking of a 5-Iodocytidine (IC) Substituted RNA to Its Associated Protein. Nucleic Acids Research, 21(22), 5137-5141. [Link]

Sources

- 1. CLIP-Seq to identify targets and interactions of RNA binding proteins and RNA modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Insights into RIP-Seq and CLIP-Seq: From Basics to Applications - CD Genomics [cd-genomics.com]

- 4. Analyzing RNA-protein interactions by cross-link rates and CLIP-seq libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Beyond CLIP: advances and opportunities to measure RBP–RNA and RNA–RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genome-Wide Profiling of RNA–Protein Interactions Using CLIP-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of RNA–protein interaction networks using PAR-CLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. iCLIP [illumina.com]

- 14. docs.abcam.com [docs.abcam.com]

- 15. Revised iCLIP-seq Protocol for Profiling RNA–protein Interaction Sites at Individual Nucleotide Resolution in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

preventing deiodination of 5-Iodouridine during synthesis

To: Research Team From: Senior Application Scientist, Nucleoside Chemistry Division Subject: TECHNICAL GUIDE: Preventing Deiodination of 5-Iodouridine (5-IU)

5-Iodouridine (5-IU) is a critical scaffold in the development of antiviral agents, radiosensitizers, and modified RNA probes. However, the C5–Iodine bond is chemically fragile. With a bond dissociation energy (BDE) of approximately 53 kcal/mol (compared to ~99 kcal/mol for C–H), it is the weakest link in the pyrimidine structure.

"Deiodination" typically occurs via two distinct failure modes:

-

Catalytic Hydrodehalogenation: During Palladium (Pd)-catalyzed cross-coupling (e.g., Sonogashira, Heck), the iodine is replaced by hydrogen instead of the desired electrophile.

-

Photolytic/Radical Cleavage: Exposure to UV/visible light or radical initiators causes homolytic cleavage of the C–I bond.

This guide provides the mechanistic understanding and protocols required to stabilize this bond during synthesis and storage.

Module 1: The "Black Box" of Palladium Catalysis

The most frequent complaint we receive is: "I attempted a Sonogashira coupling on 5-IU, but I isolated Uridine instead of the product."

This is not random; it is a specific side-reaction called hydrodehalogenation . It occurs when the catalytic cycle is interrupted.

The Mechanism of Failure

In a successful cycle, Pd(0) inserts into the C–I bond (Oxidative Addition). It must then immediately undergo Transmetallation with the alkyne. If Transmetallation is too slow, or if a hydride source is present, the complex will grab a hydrogen atom and eliminate Uridine (Ar-H) as a byproduct.

Figure 1: The Kinetic Fork. Deiodination occurs when the oxidative addition complex [Ar-Pd-I] waits too long for the alkyne, allowing hydride insertion.

Module 2: Troubleshooting & Optimization Strategy

To prevent catalytic deiodination, you must bias the reaction kinetics toward Transmetallation.

Critical Reaction Parameters

| Parameter | Risk Factor | Optimization Recommendation |

| Solvent | High | Avoid alcohols (MeOH, EtOH) or wet solvents. These act as hydride sources for Pd-H formation. Use anhydrous DMF or DMSO. |

| Degassing | Critical | Oxygen promotes homocoupling of the alkyne (Glaser coupling). If the alkyne is consumed by itself, the Pd-Ar-I complex "waits" and eventually deiodinates. Freeze-Pump-Thaw x3. |

| Catalyst | Medium | Pd(PPh3)4 is standard but air-sensitive. If it oxidizes to Pd(II), it is inactive. Use Pd(OAc)2 + TPPTS (freshly mixed) or PdCl2(PPh3)2. |

| Base | High | Triethylamine ( |

Standard Operating Procedure (SOP): Robust Sonogashira Coupling of 5-IU

Use this protocol to minimize deiodination side-products.

Reagents:

-

5-Iodouridine (1.0 eq)

-

Terminal Alkyne (1.2 – 1.5 eq)

-

CuI (0.1 eq) – Crucial for rate acceleration

-

Pd(PPh3)4 (0.05 eq) or Pd(OAc)2/TPP

-

Solvent: Anhydrous DMF (0.1 M concentration)

-

Base: Triethylamine (2.0 eq)

Step-by-Step:

-

Dry Down: Co-evaporate 5-IU with anhydrous pyridine twice to remove trace water.

-

The "Pre-Mix" (Critical): In a separate vial, dissolve the Alkyne and Base in DMF.

-

Degassing: Argon sparge the solvent for 15 minutes before adding the catalyst. Oxygen is the enemy of the Cu(I) co-catalyst.

-

Addition Order:

-

Add 5-IU, CuI, and Pd catalyst to the reaction vessel (glovebox or under Argon stream).

-

Add the degassed solvent/alkyne/base mixture via syringe.

-

-

Temperature: Stir at Room Temperature for 1 hour first. Only heat to 50°C if conversion is

by TLC.-

Why? Thermal energy increases the rate of

-hydride elimination (deiodination) more than it increases the cross-coupling rate.

-

-

Quench: Use EDTA solution or Chelex resin to scavenge metals immediately upon completion.

Module 3: Environmental Stability (Storage & Workup)

Even if the synthesis succeeds, 5-IU derivatives can degrade during purification.

Photolytic Cleavage

The C–I bond absorbs UV light, generating an Iodine radical (

-

Symptom: Solution turns pink/violet (release of

). -

Prevention:

-

Wrap all columns and flasks in aluminum foil.

-

Use amber glassware for storage.[1]

-

Workup: Avoid rotary evaporation at high temperatures (

C) for extended periods.

-

Chemical Stability Data

| Condition | Stability of C–I Bond | Note |

| Acid (pH < 2) | Moderate | Glycosidic bond cleavage (depurination) is a higher risk than deiodination here. |

| Base (pH > 10) | Poor | Promotes elimination reactions; can induce deiodination via electron transfer mechanisms. |

| Reducing Agents | Very Poor |

Frequently Asked Questions (FAQ)

Q1: I see a small amount of Uridine in my NMR even before the reaction starts. Why? A: Check your starting material purity. 5-IU can slowly disproportionate over months if stored in clear glass or at room temperature. Always store 5-IU at -20°C in the dark.

Q2: Can I use water as a solvent? A: Yes, but with caution. Aqueous Sonogashira couplings are possible using water-soluble phosphine ligands (like TPPTS). However, water at high temperatures can promote hydrolysis. Ensure you use a surfactant (like TPGS-750-M) to create a hydrophobic micelle that protects the catalytic center.

Q3: My reaction turns black immediately. Is this deiodination? A: No, "Pd-Black" precipitation indicates the catalyst has crashed out of the cycle (agglomeration). This stops the reaction, leaving unreacted 5-IU. This is usually caused by insufficient ligand (add more Phosphine) or oxygen leakage.

Q4: Why do I need Copper (CuI)? Can I do it Copper-free?

A: You can do Copper-free (Heck conditions), but it requires higher temperatures (

References

-

Kore, A. R., et al. (2015). "Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling."[2] Nucleosides, Nucleotides and Nucleic Acids.

-

Bhattacharya, S., & Sengupta, S. (2023).[3] "Palladium-Catalyzed Cross Coupling Reactions." Chemistry LibreTexts.

-

BenchChem Technical Support. (2025). "Minimizing homocoupling and deiodination in Sonogashira reactions." BenchChem Troubleshooting Guides.

- Yin, L., & Liebscher, J. (2007). "Carbon-Carbon Bond Formation Reactions at the C-5 Position of Uridine." Chemical Reviews. (Contextual grounding for Pd-mechanism).

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 6029, Uridine (Bond Dissociation Data)."

Sources

Technical Support Center: Optimizing Coupling Efficiency of 5-Iodouridine Phosphoramidites

Welcome to the technical support center for the seamless integration of 5-Iodouridine phosphoramidites into your oligonucleotide synthesis workflows. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this modified nucleoside. Here, we provide in-depth troubleshooting guidance and frequently asked questions to ensure you achieve optimal coupling efficiencies and high-quality final products.

Introduction: The Value and Challenge of 5-Iodouridine

5-Iodouridine is a valuable modified nucleoside used in various applications, including X-ray crystallography for phasing and structural determination of nucleic acids, as well as in cross-linking studies to investigate nucleic acid-protein interactions.[1] The incorporation of a bulky iodine atom at the 5-position of the uracil base, however, can introduce steric challenges that may impact the efficiency of the phosphoramidite coupling reaction during solid-phase oligonucleotide synthesis.[2] This guide will equip you with the knowledge to anticipate and overcome these challenges.

Troubleshooting Guide: Addressing Common Issues

This section is formatted to help you quickly identify and resolve specific problems you may encounter during the synthesis of oligonucleotides containing 5-Iodouridine.

Issue 1: Low Coupling Efficiency of 5-Iodouridine Phosphoramidite

Symptoms:

-

Low trityl yield after the coupling step of 5-Iodouridine.

-

Presence of a significant n-1 peak (deletion of the 5-Iodouridine base) in HPLC or Mass Spectrometry analysis of the crude oligonucleotide.

Potential Causes & Solutions:

| Potential Cause | Scientific Rationale | Recommended Action |

| Inadequate Activator Potency | The bulky iodine atom on the 5-Iodouridine phosphoramidite can sterically hinder the approach of the 5'-hydroxyl group of the growing oligonucleotide chain.[2] Standard activators like 1H-Tetrazole may not be sufficiently potent to overcome this steric barrier, leading to incomplete or slow coupling.[3] | Switch to a more potent activator. Activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are known to accelerate coupling reactions.[3] DCI, in particular, has been reported to double the coupling speed compared to 1H-Tetrazole.[] |